1-Cyclohexyl-1-propanol CAS number and properties
1-Cyclohexyl-1-propanol CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 1-Cyclohexyl-1-propanol (CAS RN: 17264-02-7), a secondary alcohol with potential applications in pharmaceutical and chemical synthesis. This document collates its chemical and physical properties, safety information, and a detailed experimental protocol for its synthesis. While extensive research on the specific biological activity of 1-Cyclohexyl-1-propanol is limited, this guide explores its potential based on the known roles of its structural components in medicinal chemistry.
Chemical and Physical Properties
1-Cyclohexyl-1-propanol, also known as Cyclohexyl ethyl carbinol, is a colorless liquid with a sweet, ethereal odor.[1][2] Its structure features a cyclohexane (B81311) ring attached to a propanol (B110389) backbone, imparting both lipophilic and hydrophilic characteristics that are significant for its interaction with biological systems.[3]
| Property | Value | Source |
| CAS Number | 17264-02-7 | [1][2][4] |
| Molecular Formula | C₉H₁₈O | [1][2][4] |
| Molecular Weight | 142.24 g/mol | [1][2][4] |
| Density | 0.90 g/mL | [5] |
| Flash Point | 84°C (183°F) | [5] |
| pKa | 15.24 ± 0.20 (Predicted) | [4] |
| Purity | ≥96% | [2] |
Safety and Hazard Information
Aggregated GHS information indicates that 1-Cyclohexyl-1-propanol is a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[4][6]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
| Skin corrosion/irritation | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P317, P362+P364 |
| Serious eye damage/eye irritation | GHS07 | Warning | H319: Causes serious eye irritation | P264+P265, P280, P305+P351+P338, P337+P317 |
| Specific target organ toxicity, single exposure - Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405, P501 |
Synthesis and Experimental Protocols
The synthesis of 1-Cyclohexyl-1-propanol can be achieved through the reduction of the corresponding ketone, 1-cyclohexyl-1-propanone. A plausible method involves the use of a reducing agent like sodium borohydride (B1222165).
Experimental Protocol: Reduction of 1-Cyclohexyl-1-propanone
This protocol describes a general procedure for the reduction of 1-cyclohexyl-1-propanone to yield 1-Cyclohexyl-1-propanol.
Materials:
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1-cyclohexyl-1-propanone
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Sodium borohydride (NaBH₄)
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Diethyl ether
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-cyclohexyl-1-propanone in methanol at 0°C using an ice bath.
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Reduction: Slowly add sodium borohydride to the stirred solution. The reaction is exothermic, so maintain the temperature at 0°C.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, carefully add a saturated aqueous ammonium chloride solution to quench the reaction.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
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Solvent Removal: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure 1-Cyclohexyl-1-propanol.
Caption: Synthesis workflow for 1-Cyclohexyl-1-propanol.
Potential Applications and Biological Activity
While direct experimental data on the biological activity of 1-Cyclohexyl-1-propanol is not extensively available in peer-reviewed literature, the structural motifs present in the molecule suggest potential areas of interest for drug development.[3]
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Role of the Cyclohexyl Group: The cyclohexyl moiety is a common feature in many approved pharmaceutical agents.[3] It is often used as a bioisostere for other groups like phenyl or tert-butyl to modify a compound's potency, selectivity, and pharmacokinetic profile.[3]
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Antimicrobial Properties: Structurally related compounds, specifically omega-cyclohexylalkan-1-ols, have demonstrated antimicrobial activity against microorganisms that cause body odor.[3] The lipophilic nature of the cyclohexyl group is believed to aid in the disruption of bacterial cell membranes.[3]
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Intermediate for Prostaglandin (B15479496) Synthesis: A closely related molecule, 1-cyclohexyl-2-propyn-1-ol, has been patented as an intermediate in the synthesis of prostaglandins, which are lipid compounds with diverse hormone-like effects.[3][7] This suggests that 1-Cyclohexyl-1-propanol could potentially serve as a precursor for novel prostaglandin analogs.[3]
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Pharmaceutical Solvent: 1-Cyclohexyl-1-propanol has been utilized in pharmaceutical preparations as a solvent.[1]
Conclusion
1-Cyclohexyl-1-propanol is a versatile chemical compound with established physical and chemical properties. Its synthesis is achievable through standard organic chemistry techniques. While its biological activities are not yet fully elucidated, its structural similarity to known bioactive molecules, particularly in the realms of antimicrobial agents and prostaglandin precursors, makes it a compound of interest for further research and development in the pharmaceutical industry. This guide serves as a foundational resource for professionals seeking to explore the potential of 1-Cyclohexyl-1-propanol.
References
- 1. 1-Cyclohexyl-1-propanol | 17264-02-7 | SAA26402 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. store.p212121.com [store.p212121.com]
- 6. 1-Cyclohexyl-1-propanol | C9H18O | CID 86535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2004048586A1 - Process for producing optically active 1-cyclohexyl-2-propyn-1-ol - Google Patents [patents.google.com]
